[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine
Overview
Description
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
- A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of major importance in medicinal chemistry, was developed. This method is significant for the production of large quantities of rigid diamines, which are pivotal in drug discovery (Smaliy et al., 2011).
Pharmaceutical Applications
- Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors, showing promise as antidepressant drug candidates due to their robust antidepressant-like activity and high selectivity (Sniecikowska et al., 2019).
Bone Health
- A compound targeting the Wnt beta-catenin signaling pathway, pivotal for bone formation, demonstrated a dose-dependent increase in trabecular bone formation rate, highlighting its potential for treating bone disorders (Pelletier et al., 2009).
Chemical Sensor Development
- A novel dimethylfuran tethered 2-aminopyridine-3-carbonitrile has been developed as a fluorescent chemosensor for Fe3+ ions and picric acid, showcasing the potential of such compounds in the detection of environmentally and biologically relevant species with high sensitivity (Shylaja et al., 2020).
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-6-12(10(2)17-9)13(16)15-5-3-4-11(7-14)8-15/h6,11H,3-5,7-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUXDZFQBITOET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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